molecular formula C6H11NO2 B13212152 3,3-Dimethylazetidine-2-carboxylic acid

3,3-Dimethylazetidine-2-carboxylic acid

Cat. No.: B13212152
M. Wt: 129.16 g/mol
InChI Key: AWQHNYKQPOONLR-UHFFFAOYSA-N
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Description

Significance of Conformationally Constrained Amino Acids in Chemical Biology

Conformationally constrained amino acids are non-natural amino acids that have been modified to restrict the rotation around their backbone and side-chain bonds. This structural rigidity is a powerful tool in chemical biology for several reasons. By reducing the conformational flexibility of a peptide, these modified amino acids can lock the peptide into a specific three-dimensional shape. This pre-organization can enhance binding affinity and selectivity for biological targets such as receptors and enzymes.

The introduction of conformational constraints can also increase the metabolic stability of peptides by making them less susceptible to enzymatic degradation. This is a crucial aspect in the development of peptide-based therapeutics, which often suffer from poor pharmacokinetic profiles. Furthermore, studying the effects of incorporating conformationally constrained amino acids into peptides provides valuable insights into the relationship between peptide structure and biological activity, aiding in the rational design of new drugs.

Overview of Azetidine (B1206935) Ring Systems within Organic Chemistry and Peptide Science

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. wikipedia.org This small ring system is of considerable interest in organic chemistry due to its inherent ring strain, which can be harnessed for various chemical transformations. In medicinal chemistry, the azetidine moiety is found in a number of biologically active compounds and is often used as a bioisosteric replacement for other functional groups to improve physicochemical properties. bldpharm.com

Within peptide science, azetidine-2-carboxylic acid, the parent compound of the title molecule, is a known proline analogue. wikipedia.org The incorporation of azetidine-based amino acids into peptide chains can significantly influence their secondary structure. umich.edu The smaller ring size compared to proline's five-membered pyrrolidine (B122466) ring alters the backbone dihedral angles, leading to unique conformational preferences. This can be exploited to induce specific turns or other secondary structures in peptides, thereby modulating their biological function.

Historical Context of 3,3-Dimethylazetidine-2-carboxylic Acid as a Non-Proteinogenic α-Amino Acid Scaffold

While the parent compound, azetidine-2-carboxylic acid, has been known for some time, the historical context of this compound is less extensively documented in readily available literature. Its development is intrinsically linked to the broader exploration of non-proteinogenic amino acids as tools for peptide modification. Non-proteinogenic amino acids are those that are not among the 20 standard amino acids encoded by the genetic code. wikipedia.org The synthesis and incorporation of such unnatural amino acids into peptides have become a cornerstone of modern peptide chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHNYKQPOONLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Dimethylazetidine 2 Carboxylic Acid and Its Stereoisomers

Strategies for Ring Closure and Azetidine (B1206935) Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of 3,3-dimethylazetidine-2-carboxylic acid. Various strategies have been developed to achieve this, primarily involving the formation of a carbon-nitrogen bond to close the ring.

Cyclization Reactions from Linear Precursors

One common approach involves the cyclization of a linear precursor containing the requisite atoms for the azetidine ring. These reactions often proceed via an intramolecular nucleophilic substitution, where a nitrogen-containing group attacks an electrophilic carbon center. For instance, a cascade aza-Michael addition followed by cyclization can be employed to form substituted pyrrolidone rings from monomers like dimethyl itaconate. nih.govfrontiersin.org While not directly applied to this compound in the provided context, this principle of intramolecular cyclization of a linear precursor is a fundamental strategy in heterocyclic chemistry.

Intramolecular Nucleophilic Substitution Approaches

Intramolecular SN2 reactions are a frequently used method for forming azetidine rings. nih.govfrontiersin.org This involves a nitrogen atom attacking a carbon atom that is bonded to a suitable leaving group, such as a halogen or a mesylate. nih.govfrontiersin.org The efficiency of this ring closure is influenced by factors such as the nature of the leaving group, the solvent, and the presence of any activating groups. For example, the synthesis of azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach involves the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanide triflates, to regioselectively form azetidines. nih.govfrontiersin.org

A practical synthesis of both enantiomers of azetidine-2-carboxylic acid highlights the use of intramolecular alkylation for the construction of the azetidine ring. nih.gov Similarly, the synthesis of (S)-azetidine-2-carboxylic acid was achieved with a high-yield four-membered ring formation (99%) from dimethyl (S)-(1′-methyl)benzylaminomalonate by treatment with 1,2-dibromoethane (B42909) and cesium carbonate in DMF. oup.comresearchgate.net

Palladium-Catalyzed and Related Transition Metal-Mediated Cyclizations

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines. These methods often involve the intramolecular amination of C-H bonds. For example, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates enables the synthesis of azetidines. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is notable for its use of low catalyst loading and inexpensive reagents under convenient operating conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and can exhibit high diastereoselectivity. organic-chemistry.org This strategy has been applied to construct various azabicyclic scaffolds and complex polycyclic nitrogen-containing heterocycles. acs.org

Recent advancements have also demonstrated the synthesis of functionalized azetidines via a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which involves reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Method Catalyst/Reagent Key Features Reference(s)
Intramolecular AlkylationBase (e.g., Cesium Carbonate)High-yielding ring formation from aminomalonate precursors. oup.comresearchgate.net
Intramolecular Aminolysis of Epoxy AminesLa(OTf)₃Regioselective formation of azetidines. nih.govfrontiersin.org
Palladium-Catalyzed C-H AminationPd(OAc)₂ / PicolinamideUtilizes unactivated C-H bonds, low catalyst loading. organic-chemistry.orgorganic-chemistry.orgnih.gov

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry at the C2 position is crucial for accessing the individual stereoisomers of this compound. Enantioselective and diastereoselective synthetic strategies are employed to achieve this control.

Chiral Auxiliaries and Asymmetric Induction

Chiral auxiliaries are commonly used to induce stereoselectivity in the synthesis of chiral azetidines. An optically active α-methylbenzylamine can be used as a chiral auxiliary in the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The stereochemical outcome of such reactions is often predictable and allows for the synthesis of specific enantiomers.

A highly enantioselective synthesis of 2-azetine-carboxylates, which can be subsequently reduced to azetidine-2-carboxylates, has been achieved using copper(I) catalysis with a chiral sabox ligand. nih.gov This method allows for the stereoselective hydrogenation to form a single stereoisomer of tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov

Chiral Auxiliary/Ligand Metal Catalyst Product Stereochemistry Reference(s)
α-Methylbenzylamine-Enantiomerically enriched azetidine-2-carboxylic acid nih.gov
(S)-1-Phenylethylamine-Enantiomeric pair of azetidine-2,4-dicarboxylic acids rsc.orgrsc.org
Chiral Sabox LigandCopper(I)Highly enantioselective 2-azetine-carboxylates nih.gov

Enzymatic and Biocatalytic Routes

Biocatalytic methods offer an alternative and often highly selective route for the synthesis of chiral molecules. The biosynthesis of azetidine-2-carboxylic acid has been studied, and AZE synthases have been identified in bacterial pathways. nih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring. nih.gov While not specific to the 3,3-dimethyl derivative, this highlights the potential for enzymatic approaches.

Enzymatic resolution has also been employed. For example, Candida antarctica lipase-mediated ammoniolysis has been used for the resolution of methyl N-alkyl-azetidine-2-carboxylates. oup.com This demonstrates the utility of enzymes in separating enantiomers to obtain optically pure compounds. More recently, a biological route for the production of L-azetidine-2-carboxylic acid has been designed in Escherichia coli via the methionine salvage pathway. acs.org

Enzyme/Organism Reaction Type Substrate Reference(s)
AZE SynthaseIntramolecular CyclizationS-Adenosylmethionine nih.gov
Candida antarctica LipaseEnzymatic ResolutionMethyl N-alkyl-azetidine-2-carboxylates oup.com
Escherichia coliBiosynthesis- acs.org

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound is a critical step in accessing stereochemically pure compounds for pharmaceutical applications. While enantioselective syntheses are often the preferred route, classical and chromatographic resolution methods remain relevant.

One established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. This involves reacting the racemic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the chiral auxiliary is removed by treatment with an acid to yield the enantiomerically pure carboxylic acids. While specific examples for the resolution of racemic this compound via this method are not extensively detailed in the literature, the general principles are widely applicable.

Another powerful technique for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). A patent application has described the chiral separation of a derivative of (S)-3,3-dimethylazetidine-2-carboxylic acid using preparative chiral HPLC. google.com In this instance, the separation was performed on a CHIRALPAK ID column, utilizing a mobile phase of methyl tert-butyl ether (MTBE) and ethanol. google.com This demonstrates the feasibility of chromatographic methods for obtaining enantiomerically pure derivatives of this azetidine system.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives often necessitates the use of protecting groups for both the nitrogen atom of the azetidine ring and the carboxylic acid functionality. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection.

Nitrogen Protection Strategies (e.g., N-Benzyl, N-Boc, N-PhF)

A variety of nitrogen protecting groups can be employed in the synthesis of substituted azetidines. The selection of a suitable protecting group depends on its stability under various reaction conditions and the ease of its removal.

N-Benzyl (Bn): The benzyl (B1604629) group is a common and robust protecting group for amines. In the context of this compound synthesis, the N-benzyl group has been utilized. One synthetic approach involves the hydrogenolysis of methyl 1-benzyl-3,3-dimethylazetidine-1-carboxylate, followed by acidic hydrolysis to yield the target amino acid. researchgate.netresearchgate.net The removal of the N-benzyl group is typically achieved by catalytic hydrogenation.

N-Boc (tert-Butoxycarbonyl): The Boc group is widely used in peptide synthesis due to its stability under many conditions and its facile removal under acidic conditions. While specific literature detailing the N-Boc protection of this compound is sparse, general protocols for the N-Boc protection of amino acids are well-established and would likely be applicable. These methods typically involve the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

N-PhF (9-Phenylfluorenyl): The highly bulky 9-phenylfluorenyl (PhF) protecting group has proven to be particularly effective in the synthesis of β,β-dimethylated amino acids, including this compound. dnu.dp.ua The steric hindrance provided by the PhF group allows for a range of functional group manipulations on the side chain of an aspartate precursor without affecting the Cα-ester. dnu.dp.ua The synthesis of N-PhF-protected this compound methyl ester has been achieved through the intramolecular cyclization of a mesylate derived from N-PhF-β,β-dimethyl-D-homoserine methyl ester. dnu.dp.ua

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection Conditions
N-Benzyl (Bn) -CH₂PhBenzyl bromide, baseH₂, Pd/C (Hydrogenolysis)
N-Boc -C(O)O(CH₃)₃Boc₂O, baseTrifluoroacetic acid (TFA) or HCl
N-PhF -C(Ph)(fluorenyl)9-Bromo-9-phenylfluorene, baseH₂, Pd/C or mild acid

Carboxylic Acid Protection and Deprotection

The carboxylic acid group of this compound must often be protected to prevent unwanted side reactions during synthesis. Esterification is the most common strategy for protecting carboxylic acids.

Simple alkyl esters, such as methyl or ethyl esters, are frequently used. These can be prepared by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by using an alkyl halide in the presence of a base. Deprotection is typically achieved by saponification with a base, such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup.

For substrates sensitive to basic conditions, other protecting groups can be employed. Benzyl esters, for example, can be removed by hydrogenolysis, which offers orthogonal deprotection in the presence of base-labile groups. Tert-butyl esters, which are stable to basic conditions, are readily cleaved with strong acids like trifluoroacetic acid.

Synthesis of Highly Substituted this compound Derivatives

The development of synthetic routes to highly substituted derivatives of this compound is of significant interest for creating novel pharmaceutical candidates with tailored properties. This includes the introduction of additional stereocenters and the functionalization of other positions on the azetidine ring.

Introduction of Additional Stereocenters

The synthesis of this compound derivatives with additional stereocenters can be achieved by starting with enantiomerically pure, functionalized precursors. A notable example is the synthesis of various β,β-dimethylated amino acids from D-aspartic acid, where the stereocenter at the α-carbon is preserved throughout the synthetic sequence. dnu.dp.ua This strategy allows for the creation of a library of novel amino acids with defined stereochemistry. For example, the synthesis of 3,3-dimethyl-D-2,4-diaminobutyric acid and β,β-dimethyl-D-lysine has been reported using this methodology. dnu.dp.ua

Functionalization at Ring Positions (excluding C2 and C3 substituents already present)

While the synthesis of derivatives with substituents at the C2 and C3 positions is often dictated by the choice of starting materials, the functionalization of other positions on the azetidine ring, such as the C4 position, presents a synthetic challenge. The literature on the direct C4-functionalization of the this compound scaffold is limited. However, general methods for the functionalization of azetidines could potentially be adapted. These might include strategies involving the deprotonation of the C4 position followed by reaction with an electrophile, although the acidity of the C4 protons in this specific system would need to be considered. Alternatively, ring-opening and subsequent re-cyclization strategies could be envisioned to introduce functionality at this position.

Chemical Reactivity and Derivatization of 3,3 Dimethylazetidine 2 Carboxylic Acid

Reactions Involving the Azetidine (B1206935) Nitrogen

The nucleophilic secondary amine within the strained four-membered azetidine ring is a primary site for chemical modification. It readily participates in reactions such as alkylation, acylation, and peptide bond formation.

The nitrogen atom of the azetidine ring can be functionalized through the introduction of alkyl or acyl groups. N-alkylation is typically accomplished by reacting the amine with an alkylating agent, such as an alkyl halide, in the presence of a base to yield an N-alkylated azetidine. A key precursor in the synthesis of the parent amino acid, methyl 1-benzyl-3,3-dimethylazetidine-2-carboxylate, exemplifies an N-alkylated derivative. colab.ws The N-benzyl group in such compounds can be subsequently removed via catalytic hydrogenolysis to regenerate the free secondary amine. colab.ws

N-acylation involves the reaction of the azetidine nitrogen with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base, to form a stable amide linkage. researchgate.netresearchgate.netorientjchem.org This reaction is fundamental for incorporating the azetidine motif into more complex molecules.

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is representative of general reaction types applicable to the azetidine nitrogen.

Reaction Type Substrate Type Reagents/Conditions Product Type
N-Alkylation Secondary Amine Alkyl Halide, Base Tertiary Amine

Following N-alkylation, the resulting tertiary amine can undergo a subsequent reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. mdpi.com This transformation, known as the Menschutkin reaction, is a type of bimolecular nucleophilic substitution (SN2) that results in a permanently cationic nitrogen center bonded to four carbon substituents. mdpi.comnih.gov The formation of these charged derivatives significantly alters the physicochemical properties of the parent molecule. nih.gov

As a sterically hindered α-amino acid, 3,3-dimethylazetidine-2-carboxylic acid can be incorporated into peptide chains. colab.ws In this context, the azetidine nitrogen acts as a nucleophile, attacking the activated carboxylic acid of another amino acid or peptide fragment. The formation of the peptide bond is facilitated by standard coupling reagents used in peptide synthesis. These include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), which are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress racemization. nih.govpeptide.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides a second handle for derivatization, enabling reactions such as esterification, amide bond formation, and reduction to a primary alcohol. jackwestin.com

The carboxylic acid can be converted into esters through reaction with an alcohol, typically under acidic catalysis in a process known as Fischer esterification. jackwestin.com The synthesis of methyl 1-benzyl-3,3-dimethylazetidine-2-carboxylate is an example of an ester derivative of this azetidine core. colab.ws

Alternatively, the carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction requires the activation of the carboxyl group to overcome the tendency of the amine to act as a base, which would deprotonate the carboxylic acid into an unreactive carboxylate ion. jackwestin.com Activation is achieved using the same types of coupling reagents employed in peptide synthesis (e.g., EDC/HOBt, HATU) to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.govresearchgate.netnih.gov

Table 2: Derivatization of the Carboxylic Acid Moiety This table outlines common transformations of the carboxylic acid group.

Reaction Type Reagents/Conditions Product Type
Esterification Alcohol, Acid Catalyst Ester

The carboxylic acid group can be reduced to a primary alcohol, (3,3-dimethylazetidin-2-yl)methanol. This transformation requires a strong reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminium hydride (LiAlH4) is effective for this purpose, often by first converting the acid to an ester, which is more readily reduced. jackwestin.com For example, related N-alkylated azetidine esters have been successfully reduced to 1-alkyl-3,3-dimethyl-2-(hydroxymethyl)-azetidines using LiAlH4. colab.ws The resulting primary alcohol is a valuable synthetic intermediate that can be used in a variety of subsequent reactions.

Table 3: Reduction of Carboxylic Acid Derivatives

Starting Material (Derivative) Reagent Product Reference

Ring-Opening Reactions and Mechanistic Considerations

The significant strain within the azetidine ring makes it susceptible to cleavage under various conditions, providing a pathway to synthesize linear amine derivatives. nih.govnih.gov These reactions are often initiated by activating the ring, typically through the nitrogen atom, which enhances the electrophilicity of the ring carbons. magtech.com.cn

Under acidic conditions, the azetidine nitrogen is protonated, forming a highly strained azetidinium ion. This activation dramatically increases the ring's susceptibility to nucleophilic attack. The reaction generally proceeds via an SN2-type mechanism. iitk.ac.in The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is governed by a combination of steric and electronic factors.

For this compound, the key considerations for regioselectivity are:

Electronic Effects : The carboxylic acid group at C2 is electron-withdrawing, which can stabilize an adjacent positive charge or a transition state with developing negative charge, making the C2-N bond susceptible to cleavage. magtech.com.cn

Steric Hindrance : The gem-dimethyl group at C3 provides significant steric bulk, potentially hindering nucleophilic attack at the adjacent C2 and C4 positions. However, attack at C2 might be more sterically congested than at C4.

In many cases, Lewis acids such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) or lanthanoid(III) triflates are employed to catalyze the ring-opening, particularly with less reactive nucleophiles like alcohols. iitk.ac.innih.gov The acid coordinates to the nitrogen atom, facilitating the ring-opening process in a manner similar to protonation but often with greater control and under milder conditions. iitk.ac.in An acid-mediated intramolecular ring-opening has also been observed in N-substituted azetidines where a pendant amide group acts as the nucleophile. nih.gov

Table 1: General Conditions for Acid-Catalyzed Azetidine Ring Opening
Catalyst/AcidNucleophileTypical SolventGeneral OutcomeReference
Brønsted Acid (e.g., HCl, H₂SO₄)H₂O, Alcohols, HalidesAqueous or organic solventsFormation of γ-amino alcohols or γ-haloamines nih.gov
Lewis Acid (e.g., Cu(OTf)₂, La(OTf)₃)Alcohols, Phenols, ThiolsDichloromethane, AcetonitrileRegioselective formation of 1,3-amino ethers or thioethers iitk.ac.innih.gov
Hydrogen-Bond Donor (e.g., Squaramide)Acyl HalidesEthereal solvents (e.g., 2-MeTHF)Enantioselective formation of γ-halo amides acs.org

Base-induced ring-opening of simple azetidines is less common than acid-catalyzed pathways because there is no straightforward mechanism to activate the ring. However, transformations can occur if substituents on the ring facilitate the reaction. For this compound, a strong base could deprotonate the carboxylic acid, forming a carboxylate. While this does not directly promote ring cleavage, it alters the electronic nature of the molecule.

More significant base-induced reactions typically involve the formation of an azetidinium ylide, which can then undergo rearrangements. For instance, N-benzyl azetidinium salts have been shown to undergo a Stevens rearrangement when treated with a strong base like potassium tert-butoxide, leading to ring expansion into a pyrrolidine (B122466). researchgate.net Another possibility is a Hofmann elimination, which would lead to ring cleavage and the formation of an unsaturated amine. researchgate.net The specific pathway—rearrangement versus elimination—is highly dependent on the substitution pattern of the azetidine ring.

Nucleophilic ring-opening is the fundamental process by which the azetidine ring is cleaved. magtech.com.cn This reaction is most efficient when the nitrogen atom is quaternized to form an azetidinium salt, creating a good leaving group. organic-chemistry.orgthieme-connect.com The choice of nucleophile and the substitution pattern on the ring are critical in determining the regioselectivity of the reaction. organic-chemistry.orgthieme-connect.com

Studies on various substituted azetidinium ions have provided key insights:

Unsubstituted C4 Position : Nucleophiles generally attack the unsubstituted C4 position. organic-chemistry.org

Substituted C4 Position : The presence of a substituent, such as a methyl group at C4, directs the nucleophilic attack to the C2 position. organic-chemistry.org

Electron-Withdrawing Groups : For azetidines with an electron-withdrawing group like a carboxylate or cyano group at C2, nucleophilic attack is highly favored at the C2 carbon. magtech.com.cnthieme-connect.com

In the case of this compound, after quaternization of the nitrogen, the nucleophile would be expected to attack the C2 position, leading to the cleavage of the C2-N bond. This is due to the activating effect of the carboxylic acid group. A wide range of nucleophiles, including halides, azide, cyanide, and various oxygen and nitrogen nucleophiles, can be employed. researchgate.netthieme-connect.com

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
Azetidinium Substitution PatternNucleophileMajor Site of AttackResulting Product TypeReference
C2-Ester, C4-UnsubstitutedAzide (N₃⁻), Acetate (AcO⁻)C2α-Substituted-γ-amino acid derivative thieme-connect.com
C2-Unsubstituted, C4-MethylAzide (N₃⁻), BenzylamineC2γ-Amino derivative organic-chemistry.org
C2-Quaternary CarbonAzide (N₃⁻), Cyanide (CN⁻)C2 (Quaternary Position)α,α-Disubstituted-γ-amino derivative researchgate.net

Derivatization at the Dimethyl Moiety (C3)

Modifying the gem-dimethyl group at the C3 position is challenging due to the inherent inertness of C(sp³)–H bonds. Such transformations require harsh conditions or advanced catalytic methods.

Direct functionalization of the methyl groups typically proceeds through a free-radical pathway. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine gas (Cl₂) under UV irradiation, could introduce a halogen atom onto one of the methyl groups. wikipedia.orgyoutube.com This reaction often lacks selectivity and can lead to a mixture of mono- and poly-halogenated products. wikipedia.orglibretexts.org

Once a halogen is installed, it can serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups (e.g., -OH, -CN, -OR). However, the efficiency of these subsequent steps would be influenced by steric hindrance from the azetidine ring and the adjacent methyl group.

Modern synthetic chemistry offers more sophisticated methods for C–H functionalization, often employing transition metal catalysts. youtube.com Palladium-catalyzed C–H activation, for example, has become a powerful tool for forming new C–C and C-heteroatom bonds. nih.govresearchgate.netresearchgate.net These reactions typically require a directing group to achieve site-selectivity. researchgate.net

For this compound, either the nitrogen atom or the carboxylic acid group could potentially serve as a directing group to guide a metal catalyst to the C–H bonds of the adjacent methyl groups. nih.gov This could enable reactions such as:

C–H Alkenylation : Introducing a vinyl group.

C–H Arylation : Forming a new C-C bond with an aromatic ring.

C–H Amination/Oxidation : Introducing nitrogen or oxygen functionalities.

Desymmetrization of gem-dimethyl groups via asymmetric C(sp³)–H functionalization is an emerging strategy to create chiral centers. acs.org While not yet reported for this specific molecule, a palladium-catalyzed process directed by a suitable auxiliary could potentially achieve the enantioselective functionalization of one of the two methyl groups. acs.org These advanced methods, though powerful, would require careful optimization of catalysts, ligands, and reaction conditions to be successful for this sterically congested substrate.

Conformational Analysis and Structural Characterization of 3,3 Dimethylazetidine 2 Carboxylic Acid Systems

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to predict the geometry, stability, and dynamic behavior of molecules. For a strained system like 3,3-Dimethylazetidine-2-carboxylic acid, these methods are invaluable for elucidating its conformational preferences.

Molecular Dynamics (MD) simulations could provide a detailed picture of the conformational dynamics of this compound in various environments, such as in aqueous solution. Such simulations would likely reveal that the azetidine (B1206935) ring is not planar but exists in a puckered conformation to alleviate torsional strain. The gem-dimethyl group at the C3 position is expected to significantly influence the ring's puckering amplitude and the energy barrier to ring inversion. Furthermore, MD simulations would illustrate the rotational freedom of the C2-carboxylic acid group and its orientation relative to the ring, highlighting potential intramolecular hydrogen bonding interactions between the carboxylic acid proton and the ring nitrogen.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying stable conformers and the transition states that connect them. For this compound, these calculations would likely identify two primary puckered conformations of the azetidine ring. The relative energies of these conformers would be influenced by the steric interactions of the dimethyl group and the electronic effects of the carboxylic acid substituent.

A hypothetical potential energy surface scan would reveal the energetic landscape of the ring puckering. The table below illustrates the kind of data that such a study would generate, showing the relative energies of different conformations.

ConformerRing Puckering Angle (degrees)Relative Energy (kcal/mol)
Puckered 1250.0
Planar Transition State04.5
Puckered 2-250.2

Note: This data is hypothetical and for illustrative purposes.

The four-membered azetidine ring is inherently strained due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. Ab initio and DFT calculations can quantify this ring strain. For the parent azetidine, the ring strain is considerable. The introduction of a gem-dimethyl group at the C3 position is expected to influence this strain through the Thorpe-Ingold effect, which suggests that geminal substitution can decrease the internal bond angle and potentially alter the ring's stability. wikipedia.orgchem-station.com DFT calculations could precisely model the C-C-C and C-N-C bond angles within the ring, providing insight into how the gem-dimethyl group modulates the strain energy compared to unsubstituted azetidine-2-carboxylic acid. nih.gov This effect is also known to influence the rates of cyclization reactions. lucp.netyoutube.com

Spectroscopic Investigations of Conformation

Spectroscopic techniques provide experimental validation for the theoretical models of molecular conformation. For this compound, NMR and CD spectroscopy would be the primary tools for its structural characterization in solution.

NMR spectroscopy is highly sensitive to the local electronic environment and spatial arrangement of atoms. For the azetidine ring of this compound, the coupling constants between the protons on C2 and C4 would be indicative of the ring's puckering. In azetidine systems, it is generally observed that the coupling constant for trans protons is smaller than for cis protons. ipb.pt

Nuclear Overhauser Effect (NOE) experiments would be crucial for determining the relative stereochemistry and preferred orientation of the substituents. For instance, NOE correlations between one of the methyl groups and the C2-proton would provide information about the puckering of the ring and the orientation of the carboxylic acid group.

A hypothetical set of ¹H NMR data is presented in the table below to illustrate the expected chemical shifts and coupling constants for a puckered conformation.

ProtonChemical Shift (ppm)Coupling Constants (Hz)
H23.8³J(H2, H4a) = 6.0, ³J(H2, H4b) = 8.5
H4a3.2²J(H4a, H4b) = 11.0, ³J(H4a, H2) = 6.0
H4b3.5²J(H4a, H4b) = 11.0, ³J(H4b, H2) = 8.5
CH₃ (axial)1.2-
CH₃ (equatorial)1.4-

Note: This data is hypothetical and for illustrative purposes.

Since this compound possesses a chiral center at C2, Circular Dichroism (CD) spectroscopy would be a valuable technique for studying its chiroptical properties, assuming the enantiomers are resolved. The CD spectrum would be sensitive to the molecule's conformation, as the spatial arrangement of the chromophores (the carboxylic acid group) relative to the chiral center dictates the differential absorption of left and right circularly polarized light. Any changes in the ring's puckering or the orientation of the carboxylic acid group due to solvent or temperature would be reflected in the CD spectrum. While this molecule itself does not form a secondary structure, its incorporation into peptides would significantly influence their folding, and CD spectroscopy would be a primary method to study these effects.

Vibrational Spectroscopy (IR, Raman) for Structural Features

Vibrational spectroscopy provides critical insights into the structural characteristics of this compound by identifying the vibrational modes of its functional groups. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the characteristic frequencies of its constituent parts: the carboxylic acid group, the azetidine ring, and the gem-dimethyl group.

The carboxylic acid moiety presents several characteristic vibrational bands. The O-H stretch is typically observed as a broad band in the infrared (IR) spectrum, usually in the range of 2500-3300 cm⁻¹, due to extensive hydrogen bonding in the solid state or in solution. The carbonyl (C=O) stretching vibration is a strong, sharp band, generally appearing around 1700-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment. The C-O stretching and O-H bending vibrations are also characteristic, appearing in the fingerprint region of the spectrum.

The azetidine ring itself has vibrational modes that are sensitive to its conformation. Ring puckering and breathing modes are typically found at low frequencies in the far-IR and Raman spectra. The C-N stretching vibrations of the azetidine ring are expected in the 1200-1000 cm⁻¹ region. The presence of the gem-dimethyl group introduces additional vibrational modes, including symmetric and asymmetric C-H stretching of the methyl groups (typically 2850-3000 cm⁻¹) and various bending (scissoring, rocking, and wagging) modes in the 1470-1370 cm⁻¹ range.

A hypothetical table of the most characteristic vibrational frequencies for this compound, based on data for related compounds, is presented below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H StretchCarboxylic Acid2500-3300Broad, StrongWeak
C-H Stretch (asymmetric)Methyl (gem-dimethyl)~2960Medium-StrongMedium-Strong
C-H Stretch (symmetric)Methyl (gem-dimethyl)~2870MediumStrong
C=O StretchCarboxylic Acid1700-1750StrongMedium
CH₂ ScissoringAzetidine Ring~1450MediumWeak
CH₃ Bending (asymmetric)Methyl (gem-dimethyl)~1460MediumMedium
CH₃ Bending (symmetric, "umbrella")Methyl (gem-dimethyl)~1380StrongMedium
C-N StretchAzetidine Ring1200-1000MediumWeak
C-C StretchRing and Substituents1100-800Medium-WeakStrong
Ring Puckering/BreathingAzetidine Ring< 500WeakStrong

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Influence of the Azetidine Ring on Molecular Conformation

The four-membered azetidine ring imposes significant conformational constraints on the molecule, which are further modulated by the gem-dimethyl substitution at the C3 position.

Analysis of Torsion Angles and Ring Puckering

The azetidine ring is not planar and undergoes a puckering motion. The degree of puckering is a balance between angle strain (favoring a planar conformation) and torsional strain (favoring a puckered conformation). The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle. In substituted azetidines, the ring can adopt either an "endo" or "exo" pucker, which refers to the orientation of the substituents relative to the average plane of the ring.

The key torsion angles that define the ring's conformation are C2-N1-C4-C3, N1-C4-C3-C2, C4-C3-C2-N1, and C3-C2-N1-C4. In an unsubstituted azetidine ring, these angles are relatively small. The puckering of the ring leads to non-zero values for these torsion angles, relieving some of the eclipsing interactions between adjacent C-H bonds. The barrier to ring inversion in azetidine is relatively low.

Stereochemical Influence of Dimethyl Substitution

The gem-dimethyl group at the C3 position has a profound impact on the ring's conformation. This substitution introduces steric hindrance that can favor a particular puckered conformation and increase the barrier to ring inversion. This is an example of the Thorpe-Ingold effect, where gem-dialkyl substitution on a small ring decreases the endocyclic bond angle and favors conformations that reduce steric clash between the methyl groups and other ring substituents.

The presence of the two methyl groups at C3 significantly restricts the conformational freedom of the ring, making it more rigid compared to an unsubstituted azetidine ring. This rigidity is a key feature that makes this compound a valuable component in the design of conformationally constrained peptides and peptidomimetics. The gem-dimethyl group can also influence the orientation of the carboxylic acid group at the adjacent C2 position, favoring a pseudo-equatorial orientation to minimize steric interactions.

Comparative Conformational Analysis with Other Constrained Amino Acids

To fully appreciate the unique structural properties of this compound, it is useful to compare it with other cyclic and constrained amino acids, most notably proline.

Comparison with Proline and other Cyclic Amino Acids

Proline, with its five-membered pyrrolidine (B122466) ring, is the most well-known constrained amino acid. The larger ring of proline allows for a greater degree of puckering ("envelope" and "twist" conformations) compared to the more strained azetidine ring. However, both azetidine-2-carboxylic acid (Aze) and proline restrict the possible values of the backbone dihedral angle phi (Φ), which is a crucial determinant of polypeptide secondary structure.

Studies have shown that peptides containing Aze are somewhat more flexible than those containing proline. nih.gov This is attributed to a decrease in the repulsive non-covalent interactions between the ring atoms and neighboring residues in the peptide chain. nih.gov While both proline and azetidine derivatives can induce reverse turns in peptides, the nature of these turns differs. The five-membered ring of proline tends to favor the formation of β-turns, whereas the four-membered ring of azetidine residues preferentially induces γ-turn conformations. nih.govacs.org

FeatureThis compoundProline
Ring Size4-membered5-membered
Ring PuckeringLess puckered, higher strainMore puckered (envelope/twist)
Conformational FlexibilityMore restricted due to gem-dimethylMore flexible than the dimethyl-Aze
Induced Turn Type in PeptidesPreferentially γ-turnsPreferentially β-turns
Phi (Φ) Angle RestrictionHighly restrictedRestricted, but with a broader range

Insights into Conformational Restrictions Imparted by Four-Membered Rings

Four-membered rings, such as the azetidine in this molecule, impart a unique set of conformational constraints that are distinct from those of five- or six-membered rings. The high ring strain of the azetidine ring leads to a more rigid structure compared to the pyrrolidine ring of proline. This rigidity significantly limits the accessible conformational space of the amino acid residue when incorporated into a peptide chain.

The substitution pattern on the four-membered ring further refines these constraints. The gem-dimethyl group at the C3 position, as discussed, enhances this rigidity. The result is a highly constrained amino acid that can be used to enforce specific local conformations in peptides, making it a powerful tool for the rational design of peptidomimetics with desired secondary structures and, consequently, biological activities. The use of such constrained amino acids can lead to peptides with increased metabolic stability and receptor selectivity.

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Incorporation into Peptide and Peptidomimetic Scaffolds

The unique structural features of 3,3-dimethylazetidine-2-carboxylic acid make it an attractive building block for the synthesis of novel peptides and peptidomimetics. Its rigid framework allows for the creation of molecules with predictable and constrained conformations, a key aspect in the design of biologically active compounds.

Design and Synthesis of this compound Containing Peptidomimetics

The design of peptidomimetics incorporating this compound is centered on leveraging the conformational rigidity imparted by the substituted azetidine (B1206935) ring. nih.gov This rigidity is a desirable trait in drug discovery, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov The synthesis of this non-proteinogenic amino acid has been achieved through a process involving the 1,4-dehydrochlorination of transient γ-chloro-α-(N-alkylamino)esters. colab.ws This is followed by the hydrogenolysis of the resulting methyl 1-benzyl-3,3-dimethylazetidine-1-carboxylate and subsequent acidic hydrolysis to yield the final compound. colab.ws

Once synthesized, this compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. researchgate.netljmu.ac.uk These processes involve the sequential addition of amino acids to a growing chain, with protecting groups used to prevent unwanted side reactions. The azetidine-containing amino acid is introduced as a protected derivative, such as an Fmoc- or Boc-protected version, to ensure its proper integration into the desired peptide sequence.

The following table provides a general overview of the synthetic steps for incorporating this compound into a peptide sequence:

StepDescriptionPurpose
1. Synthesis of Building Block Chemical synthesis of protected this compound (e.g., Fmoc- or Boc-protected).To prepare the unnatural amino acid for peptide synthesis.
2. Solid-Phase Peptide Synthesis (SPPS) The protected azetidine amino acid is coupled to a growing peptide chain on a solid resin support.To incorporate the constrained residue at a specific position in the peptide sequence.
3. Deprotection and Coupling Cycles Repetitive cycles of removing the N-terminal protecting group and coupling the next amino acid in the sequence.To elongate the peptide chain.
4. Cleavage and Deprotection The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed.To obtain the final, unprotected peptidomimetic.
5. Purification and Characterization The crude peptide is purified (e.g., by HPLC) and its identity and purity are confirmed (e.g., by mass spectrometry and NMR).To ensure the desired product has been synthesized to a high degree of purity.

Effects on Peptide Secondary Structure Formation (e.g., β-turns, helices)

The incorporation of azetidine-based amino acids can significantly influence the secondary structure of peptides. The parent compound, L-azetidine-2-carboxylic acid (Aze), is known to be more conformationally flexible than proline, which can lessen the stability of ordered polypeptide structures. nih.gov However, the introduction of gem-dimethyl groups at the C3 position in this compound introduces significant steric hindrance. This steric bulk is expected to restrict the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby promoting more defined secondary structures.

While direct structural studies on peptides containing this compound are limited, research on closely related N-substituted 3-aminoazetidine-3-carboxylic acids has shown that this moiety can act as a β-turn inducer. researchgate.net A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. The constrained nature of the 3,3-dimethylazetidine (B189357) ring likely pre-organizes the peptide backbone into a conformation that favors the formation of β-turns. In some cases, azetidine-containing peptides have been observed to form unique hydrogen bonding patterns, such as a main-chain-to-side-chain hydrogen bond, which can further stabilize local conformations. researchgate.net

The influence on helical structures is also of interest. While the parent azetidine-2-carboxylic acid can disrupt helical structures due to its flexibility, the rigidity of the 3,3-dimethyl derivative could potentially be used to stabilize certain types of helices or to introduce kinks with well-defined angles. nih.gov The constrained nature of this amino acid makes it a valuable tool for fine-tuning the secondary structural elements within a peptide.

Development of Conformationally Constrained Peptides and Foldamers

A major goal in peptidomimetic design is the creation of conformationally constrained peptides and foldamers—synthetic oligomers that adopt well-defined three-dimensional structures. nih.govmdpi.comduke.edu this compound is a prime candidate for a building block in the construction of such molecules. Its rigid four-membered ring system serves as a strong conformational constraint, limiting the accessible conformational space of the peptide backbone. nih.govresearchgate.net

By strategically placing this sterically hindered amino acid within a peptide sequence, researchers can guide the folding of the entire molecule into a specific, predictable conformation. This is particularly useful for mimicking the bioactive conformation of a natural peptide, which can lead to improved biological activity and stability.

Foldamers composed of or containing this compound could exhibit novel secondary structures not accessible with natural amino acids. The unique bond angles and restricted rotation imposed by the azetidine ring could lead to the formation of new types of helices, sheets, or turns, expanding the structural diversity of synthetic peptides. nih.gov The development of such novel foldamers opens up new avenues for creating molecules with tailored functions, from targeted therapeutics to new materials.

Mechanistic Investigations of Biomolecular Interactions

The ability to control the conformation of a peptide is a powerful tool for dissecting the molecular details of how it interacts with its biological target. This compound, by providing a rigid structural element, can be used to probe the specific conformational requirements for binding and activity.

Elucidation of Enzyme-Substrate/Inhibitor Binding Modes (non-clinical focus)

Understanding how a substrate or inhibitor binds to an enzyme's active site is fundamental to biochemistry and drug design. Peptides containing this compound can be synthesized as probes to investigate these interactions. By locking a portion of the peptide into a fixed conformation, researchers can test hypotheses about the required shape of the ligand for binding.

For instance, if a natural peptide substrate is believed to adopt a specific turn conformation when it binds to an enzyme, replacing a key residue with this compound (which is predicted to induce a turn) can test this hypothesis. If the resulting peptidomimetic binds with high affinity, it supports the idea that a turn conformation is important for recognition. Conversely, if binding is weakened, it suggests that a different conformation is required. This approach allows for a systematic mapping of the conformational space relevant to enzyme binding. The use of conformationally constrained residues, such as dimethylthiazolidine carboxylic acid in serine protease inhibitors, has proven effective in creating potent inhibitors by mimicking the extended peptide conformation required for binding. nih.gov

Structure-Activity Relationship Studies through Conformational Control

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmdpi.comrsc.org In the context of peptides, SAR studies often involve systematically modifying the amino acid sequence and observing the effect on activity. However, a change in sequence can also lead to a change in conformation, making it difficult to separate the effects of the side chain from the effects of the backbone structure.

This compound offers a way to de-convolute these effects by providing a rigid scaffold. By incorporating this amino acid, the local backbone conformation can be held relatively constant while the side chains of neighboring residues are varied. This allows for a more direct assessment of the role of each side chain in the interaction with a biological target.

The following table outlines how this compound could be used in a hypothetical SAR study of a bioactive peptide:

Peptide AnalogModificationRationalePotential Outcome
Native Peptide -Baseline activity and conformation.Serves as the reference for comparison.
Analog 1 A key residue is replaced with this compound.To test the importance of a specific backbone conformation (e.g., a β-turn) at that position.Increased activity suggests the induced conformation is favorable for binding.
Analog 2 A residue adjacent to the azetidine is changed, while the azetidine remains.To probe the role of the adjacent side chain while the local backbone conformation is held constant.Changes in activity can be more directly attributed to the specific side chain interaction.
Analog 3 The enantiomer of this compound is used.To investigate the stereochemical requirements of the constrained conformation.A significant difference in activity would indicate a highly specific stereochemical recognition by the target.

Through such systematic studies, the precise structural requirements for biological activity can be elucidated, providing a clearer roadmap for the design of more potent and selective peptide-based molecules.

Ligand Design Principles from Azetidine Scaffolds

The design of potent and selective ligands is a central goal of drug discovery. The conformational flexibility of many small molecules can be a significant hurdle, as binding to a biological target often requires a specific three-dimensional arrangement. Azetidine scaffolds, including this compound, offer a powerful solution to this challenge by pre-organizing a molecule into a more rigid and defined conformation.

One of the key principles in utilizing azetidine scaffolds is the reduction of the entropic penalty upon binding. For a flexible ligand to bind to a receptor, it must adopt a specific, low-energy conformation, which is entropically unfavorable. By incorporating a rigid scaffold like this compound, the number of accessible conformations is significantly reduced. This "locking" of the structure into a bioactive conformation can lead to a substantial increase in binding affinity.

The gem-dimethyl group at the 3-position of the azetidine ring plays a crucial role in further restricting the ring's conformation, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This effect describes how the steric bulk of the gem-dimethyl group can influence bond angles and favor a more puckered and rigid ring structure compared to the unsubstituted azetidine ring. This increased rigidity can be advantageous in ligand design by providing a more defined orientation for substituents attached to the azetidine core.

The table below summarizes the key ligand design principles derived from the use of azetidine scaffolds, with a specific focus on the contributions of the 3,3-dimethyl substitution.

Design PrincipleRationaleContribution of 3,3-Dimethyl Group
Conformational Rigidity Reduces the entropic penalty of binding by pre-organizing the ligand in a bioactive conformation.Enhances ring rigidity through the Thorpe-Ingold effect, leading to a more defined three-dimensional structure.
Vectorial Presentation of Substituents The fixed geometry of the azetidine ring allows for the precise spatial orientation of pharmacophoric groups.The puckered nature of the dimethylated ring can further refine the trajectory of appended functional groups, enabling more specific interactions with the target.
Access to Novel Chemical Space The compact and three-dimensional nature of the azetidine scaffold allows for the exploration of novel molecular shapes.The gem-dimethyl group adds a hydrophobic patch and further defines the scaffold's shape, potentially leading to unique binding modes.
Improved Metabolic Stability The strained ring system and the presence of quaternary carbons can increase resistance to metabolic degradation.The gem-dimethyl substitution can shield adjacent bonds from enzymatic cleavage, potentially prolonging the in vivo half-life of a drug candidate.

Role as a Structural Mimic in Biochemical Pathways

The structural similarity of this compound to natural amino acids, particularly proline, allows it to function as a molecular mimic in biological systems. This mimicry can be exploited to probe and modulate biochemical pathways.

Mimicry of Natural Amino Acid Residues in Protein Structures

This compound is a constrained analog of the amino acid proline. Proline's unique cyclic structure plays a critical role in protein folding and stability by inducing kinks in the polypeptide chain. The four-membered ring of the azetidine analog is even more constrained than proline's five-membered pyrrolidine (B122466) ring.

The incorporation of this compound into a peptide sequence can therefore be used to investigate the structural and functional importance of proline residues. The gem-dimethyl group further rigidifies the backbone, providing a tool to dissect the conformational requirements of protein-protein interactions or enzymatic catalysis.

While azetidine-2-carboxylic acid itself can be erroneously incorporated into proteins in place of proline, leading to protein misfolding, the 3,3-dimethyl derivative is more likely to be used as a synthetic building block in peptide chemistry to intentionally introduce a rigid turn or kink. researchgate.net

The table below compares the structural features of proline with this compound, highlighting the basis for its mimicry.

FeatureL-ProlineThis compound
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)
Backbone Dihedral Angle (Φ) RestrictedHighly Restricted
Ring Pucker Multiple low-energy puckered conformationsPuckered conformation favored and further rigidified by gem-dimethyl group
Side Chain Part of the cyclic structureGem-dimethyl group at the 3-position

Probing Receptor-Ligand Interactions through Conformational Restriction

The rigid structure of this compound makes it an excellent tool for probing the conformational requirements of receptor-ligand interactions. nih.gov By incorporating this constrained amino acid into a peptide or small molecule ligand, researchers can investigate the bioactive conformation necessary for binding and signaling.

If a ligand containing this compound retains or even enhances biological activity, it suggests that the constrained conformation imposed by the azetidine ring is favorable for binding. Conversely, a loss of activity may indicate that the receptor requires a different ligand conformation that is inaccessible with this rigid scaffold. This approach allows for the systematic mapping of the conformational space relevant for molecular recognition. researchgate.net

This strategy is particularly valuable in understanding the interactions of peptides with their receptors, where conformational flexibility can complicate structure-activity relationship (SAR) studies. By systematically replacing residues with conformationally locked mimics like this compound, a clearer picture of the binding requirements can be obtained. nih.gov

Biosynthetic Pathways and Enzymatic Synthesis of Azetidine 2 Carboxylic Acid Derivatives

Identification and Characterization of Azetidine (B1206935) Synthases (AZE Synthases)

The key enzymes responsible for the biosynthesis of the azetidine ring are the azetidine synthases (AZE synthases). nih.gov These enzymes have been identified in bacterial natural product pathways, often associated with non-ribosomal peptide synthetases (NRPS). researchgate.net AZE synthases catalyze the formation of AZE from S-adenosylmethionine (SAM), a reaction that involves the formation of a highly strained heterocyclic ring. nih.govresearchgate.net

Biochemical and structural analyses have provided insights into these enzymes. For instance, the methyltransferase VioH from Cystobacter violaceus has been identified as an AZE synthase, catalyzing the cyclization of SAM to form AZE. nih.gov This was a novel function for a Class I SAM-dependent methyltransferase-like enzyme. Structural studies of AZE synthases, such as AzeJ, reveal a specific active site architecture that facilitates the unusual cyclization. researchgate.net These studies show how the enzyme binds SAM in a specific conformation conducive to the intramolecular reaction. nih.govresearchgate.net The characterization of these enzymes has opened up the possibility of identifying related SAM lyases in a wide range of bacterial phyla, suggesting that AZE-containing metabolites are more common than previously thought. nih.govresearchgate.net

Enzyme Source Organism Function Key Features
VioH Cystobacter violaceusCatalyzes cyclization of SAM to AZE. nih.govClass I Methyltransferase fold. nih.gov
AzeJ Bacterial NRPS pathwayCatalyzes intramolecular 4-exo-tet cyclization of SAM. nih.govresearchgate.netActive site facilitates exceptional substrate conformation and cation-π interactions. researchgate.net

Mechanisms of Enzymatic 4-exo-tet Cyclization Reactions

The formation of the azetidine ring by AZE synthases proceeds through an intramolecular 4-exo-tet cyclization reaction. nih.govresearchgate.net This type of reaction is challenging due to the high ring strain of the four-membered product. nih.gov The enzyme's active site plays a crucial role in overcoming this barrier.

Structural and computational studies have elucidated the mechanism. nih.govresearchgate.net The enzyme binds SAM in a folded or "exceptional" conformation, bringing the α-amino group into close proximity with the γ-carbon of the methionine portion. nih.govresearchgate.net The reaction is an intramolecular nucleophilic substitution (SN2) where the nitrogen of the amino group attacks the γ-carbon, displacing the methylthioadenosine (MTA) group, which acts as the leaving group. researchgate.netkoreascience.kr

Several factors within the enzyme's active site facilitate this cyclization:

Substrate Conformation: The enzyme forces SAM into a specific high-energy conformation necessary for the cyclization to occur. nih.govresearchgate.net

Desolvation Effects: The active site environment removes water molecules, which could otherwise interfere with the reaction. nih.govresearchgate.net

Cation-π Interactions: Interactions between the positively charged sulfonium (B1226848) ion of SAM and aromatic residues (like phenylalanine) in the active site help to stabilize the substrate and the transition state. researchgate.net

Quantum mechanical calculations combined with mutagenesis studies have supported this proposed mechanism, highlighting the specific amino acid residues that are critical for catalysis. nih.govresearchgate.net This enzymatic control ensures the high regioselectivity and stereospecificity of the 4-exo-tet cyclization, preventing other potential side reactions. koreascience.krnih.govfrontiersin.org

Role of S-Adenosylmethionine (SAM) in Azetidine Biosynthesis

S-Adenosylmethionine (SAM) is a ubiquitous molecule in biology, most commonly known for its role as a methyl group donor in numerous biochemical reactions. nih.govyoutube.com However, in the biosynthesis of azetidine-2-carboxylic acid, SAM plays a more complex and direct role as the substrate for the entire azetidine ring structure. nih.govnih.gov

Instead of donating just its methyl group, the AZE synthase enzyme utilizes the aminocarboxypropyl group of the SAM molecule. nih.gov The enzyme catalyzes the intramolecular cyclization of this portion of SAM, leading to the formation of AZE and the release of 5'-methylthioadenosine (MTA). nih.govacs.org This represents an unusual and fascinating utilization of SAM, expanding its known biochemical repertoire beyond one-carbon metabolism. nih.gov The positive charge on the sulfur atom in SAM is crucial, as it makes the γ-carbon electrophilic and susceptible to nucleophilic attack by the α-amino group, thereby facilitating the cyclization. nih.govyoutube.com The discovery of this role for SAM has shed light on the biosynthetic origins of not only AZE but also other natural products that incorporate this strained ring system. nih.govresearchgate.net

Engineering Biosynthetic Pathways for Azetidine Analogues

The understanding of AZE synthase function and mechanism provides a foundation for engineering biosynthetic pathways to create novel azetidine-containing compounds. nih.govmanchester.ac.uk By introducing and expressing AZE synthase genes in heterologous hosts or integrating them into existing natural product pathways, it is possible to generate new molecules with potentially valuable biological activities. nih.govnih.gov

One successful example of this approach involved the introduction of an AZE synthase into the biosynthetic pathway for pyrrolizixenamides. nih.gov This resulted in the production of engineered analogues of azabicyclenes, demonstrating the potential of using AZE synthases as a tool in combinatorial biosynthesis. nih.govresearchgate.net The AZE produced by the synthase can be accepted by other enzymes in the pathway, such as non-ribosomal peptide synthetases, and incorporated into a larger molecular scaffold in place of its natural five-membered ring analogue, proline. nih.govacs.org

This strategy of pathway engineering offers a sustainable and powerful method for generating structural diversity in natural products. manchester.ac.uknih.gov By combining enzymes from different biosynthetic pathways, researchers can create "unnatural" natural products that would be difficult to produce through traditional chemical synthesis. manchester.ac.uk The continued discovery and characterization of AZE synthases and related enzymes will further expand the toolkit for the biocatalytic production of complex azetidine-containing molecules. nih.gov

Advanced Analytical Methodologies for 3,3 Dimethylazetidine 2 Carboxylic Acid Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)

The separation and purification of 3,3-Dimethylazetidine-2-carboxylic acid rely on advanced chromatographic methods that can handle its polar and non-volatile nature. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques, each requiring specific adaptations for effective analysis.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar compounds like amino acids. mdpi.com For this compound, several HPLC modes can be employed. Reversed-phase (RP) HPLC can be used, often with ion-pairing reagents to improve retention of the polar analyte on a nonpolar stationary phase. mdpi.com A more direct approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar compounds and uses a polar stationary phase with a high-organic-content mobile phase. researchgate.net Another method involves pre-column derivatization, where the carboxylic acid is reacted with a chromophoric or fluorophoric agent, such as a nitrophenylhydrazine (B1144169) derivative, to enhance detection by UV-Vis or fluorescence detectors. researchgate.netgoogle.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. mdpi.com Direct analysis of this compound is challenging due to its high polarity and low volatility. nih.gov Therefore, a derivatization step is essential prior to GC-MS analysis. usherbrooke.ca Common methods involve esterification of the carboxylic acid group and/or silylation of the amine group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) can be used to convert the molecule into a more volatile and thermally stable derivative suitable for GC analysis. usherbrooke.caresearchgate.net

Table 1: Representative Chromatographic Conditions for this compound Analysis This table presents hypothetical yet typical conditions based on established methods for similar analytes.

Technique Stationary Phase / Column Mobile Phase / Carrier Gas Derivatization Agent Detection Method
HPLC (HILIC) Amide or Cyano phaseAcetonitrile/Ammonium (B1175870) Acetate BufferNone requiredELSD, MS
HPLC (RP with Derivatization) C18Methanol/Water Gradient2-Nitrophenylhydrazine HCl nih.govDAD (Diode-Array Detection)
GC-MS HP-5MS (5% Phenyl-methylpolysiloxane) usherbrooke.caHeliumBSTFA + 1% TMCS usherbrooke.caMass Spectrometry (EI)

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and molecular characterization of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places), enabling the determination of the elemental formula.

When coupled with liquid chromatography (LC-MS) or after derivatization for gas chromatography (GC-MS), HRMS can confirm the identity of the compound in complex mixtures. For this compound (C6H11NO2), the theoretical monoisotopic mass is 129.07898 u. HRMS analysis would aim to detect this [M+H]+ ion at m/z 130.08626 or the [M-H]- ion at m/z 128.07175 in electrospray ionization (ESI).

Tandem mass spectrometry (MS/MS) experiments on the parent ion reveal characteristic fragmentation patterns that further confirm the structure. Key fragmentations for carboxylic acids include the loss of the carboxyl group (COOH, 45 Da) or water (H2O, 18 Da). oregonstate.edu

Table 2: Predicted HRMS Data for this compound

Ion Formula Theoretical m/z Potential Fragmentation (MS/MS) Fragment Formula Fragment m/z
[M+H]+C6H12NO2+130.08626Loss of H2OC6H10NO+112.07569
[M+H]+C6H12NO2+130.08626Loss of HCOOH (formic acid)C5H10N+84.08078
[M-H]-C6H10NO2-128.07175Loss of CO2C5H10N-84.08187

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

1H NMR spectroscopy provides information on the proton environment. The carboxylic acid proton (COOH) is expected to appear as a broad singlet in the downfield region (10-12 ppm). libretexts.orglibretexts.org The proton at the C2 position (α-proton) would be a singlet due to the absence of adjacent protons, with its chemical shift influenced by the adjacent carboxyl and amine groups. The two methyl groups at C3 are expected to be diastereotopic and may show distinct singlet signals. The protons on the C4 methylene (B1212753) group of the azetidine (B1206935) ring would likely appear as complex multiplets.

13C NMR spectroscopy reveals the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically found in the 160-185 ppm range. oregonstate.edu The quaternary C3 carbon and the C2 methine carbon would also have characteristic shifts.

For stereochemical assignment, advanced 2D NMR techniques are crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is essential for determining the relative stereochemistry of substituents on the azetidine ring. For dynamic studies, variable-temperature (VT) NMR could be used to investigate conformational changes, such as ring puckering of the azetidine ring, by observing changes in chemical shifts or the coalescence of signals.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on general principles for carboxylic acids and azetidine rings.

Atom Predicted 1H Shift (ppm) Predicted 13C Shift (ppm) Notes
COOH10.0 - 12.0 (broad s)170 - 180Highly deshielded, characteristic of carboxylic acids. libretexts.orglibretexts.org
C2-H3.5 - 4.5 (s)60 - 70Alpha-proton, adjacent to COOH and N.
C3-40 - 50Quaternary carbon.
C3-CH31.2 - 1.6 (two s)20 - 30Potentially distinct signals for the two methyl groups.
C4-H23.0 - 4.0 (m)45 - 55Methylene protons on the azetidine ring.
NHVariable (broad)-Position depends on solvent and concentration.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information. The analysis would confirm the puckered conformation of the four-membered azetidine ring and the precise spatial arrangement of the carboxylic acid and dimethyl groups. nih.gov

Furthermore, the crystal structure would reveal the intermolecular interactions that govern the crystal packing. Given the presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor), extensive hydrogen bonding networks are expected to be a dominant feature in the solid state. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. The resulting crystal structure data, including unit cell dimensions and space group, provides an unambiguous fingerprint of the compound in its crystalline form. nih.govresearchgate.net

Table 4: Information Obtainable from X-ray Crystallography

Parameter Significance for this compound
Molecular Conformation Defines the puckering of the azetidine ring and the orientation of substituents.
Bond Lengths & Angles Provides precise geometric data for all covalent bonds (e.g., C-N, C-C, C=O).
Stereochemistry Unambiguously determines the relative and absolute configuration if a chiral synthesis is used.
Intermolecular Interactions Maps the hydrogen bonding network involving the COOH and NH groups.
Crystal Packing Describes how individual molecules are arranged in the crystal lattice.
Unit Cell Parameters Provides fundamental crystallographic data (a, b, c, α, β, γ) and the space group.

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